molecular formula C14H10BrNO2S B3043707 1-(Benzenesulfonyl)-7-bromoindole CAS No. 909781-13-1

1-(Benzenesulfonyl)-7-bromoindole

Cat. No.: B3043707
CAS No.: 909781-13-1
M. Wt: 336.21
InChI Key: MLHVZUNBUWHKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzenesulfonyl)-7-bromoindole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzenesulfonyl group and the bromine atom in the indole structure imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-7-bromoindole can be synthesized through various synthetic routes. One common method involves the sulfonylation of 7-bromoindole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate sulfonamide, which is then converted to the final product through subsequent steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-7-bromoindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfinyl or sulfide group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate, can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed:

    Substitution Reactions: Substituted indole derivatives with various functional groups.

    Oxidation Reactions: Oxidized indole derivatives, such as indole-2,3-diones.

    Reduction Reactions: Reduced sulfonyl derivatives, such as sulfinyl or sulfide compounds.

Scientific Research Applications

1-(Benzenesulfonyl)-7-bromoindole has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biological Studies: The compound is used in biological studies to investigate the effects of indole derivatives on various biological pathways and targets.

    Material Science: It is employed in the development of novel materials with unique properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-7-bromoindole involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, modulating their activity. The bromine atom in the indole ring can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The indole core can interact with various receptors and enzymes, affecting their function and leading to biological effects.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-7-bromoindole can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)-indole: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    7-Bromoindole: Lacks the benzenesulfonyl group, leading to different chemical properties and applications.

    1-(Benzenesulfonyl)-5-bromoindole: The bromine atom is positioned differently, affecting the compound’s reactivity and biological effects.

The uniqueness of this compound lies in the combination of the benzenesulfonyl group and the bromine atom at the 7-position of the indole ring, which imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

1-(benzenesulfonyl)-7-bromoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-13-8-4-5-11-9-10-16(14(11)13)19(17,18)12-6-2-1-3-7-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVZUNBUWHKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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